molecular formula C20H28O2 B180111 Yunnancoronarin A CAS No. 162762-93-8

Yunnancoronarin A

Cat. No.: B180111
CAS No.: 162762-93-8
M. Wt: 300.4 g/mol
InChI Key: UTIGHTZWXIGRIJ-JEQJTPLUSA-N
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Description

Yunnancoronarin A is a natural diterpenoid compound isolated from the rhizomes of the plant Hedychium yunnanense. This compound belongs to the labdane-type diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-tumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Yunnancoronarin A typically involves extraction from the rhizomes of Hedychium yunnanense. The process begins with drying and crushing the rhizomes, followed by extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of the compound. Additionally, the development of environmentally friendly extraction methods is being explored to reduce solvent usage and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Yunnancoronarin A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its cytotoxic effects on cancer cell lines, including lung adenocarcinoma cells (A549) and leukemia cells (K562).

    Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.

    Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

  • Yunnancoronarin B
  • Yunnancoronarin C
  • Hedyforrestin D
  • 15-ethoxy-hedyforrestin D

Comparison: Yunnancoronarin A is unique among these compounds due to its potent anti-tumor activity. While other labdane-type diterpenoids also exhibit cytotoxic effects, this compound has shown higher efficacy in inhibiting cancer cell growth. Its distinct chemical structure, characterized by specific functional groups, contributes to its unique biological activity .

Properties

IUPAC Name

(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIGHTZWXIGRIJ-JEQJTPLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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